molecular formula C16H22FNO3 B2774182 1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide CAS No. 1911440-10-2

1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide

Cat. No.: B2774182
CAS No.: 1911440-10-2
M. Wt: 295.354
InChI Key: ZMKWODKUFMFCDD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide (CAS# 1911440-10-2) is a high-purity chemical reagent with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound belongs to the class of 1-phenylcyclopropane carboxamide derivatives, which are of significant interest in medicinal chemistry due to the unique rigid conformation and strong C–H bonds of the cyclopropane ring; these properties are known to help achieve enhanced binding and potency, increased metabolic stability, and improved brain permeability in research compounds . While specific biological data for this exact molecule is limited in the public domain, structural analogs featuring the 1-phenylcyclopropane carboxamide scaffold have demonstrated distinct and potent pharmacological activities in scientific literature, including investigation as potential antiproliferative agents . The compound is offered for research purposes to support the exploration of structure-activity relationships (SAR) in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(20,9-10-21-2)11-18-14(19)16(7-8-16)12-3-5-13(17)6-4-12/h3-6,20H,7-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKWODKUFMFCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide is a synthetic organic compound notable for its unique cyclopropane structure and potential biological activities. This compound has garnered interest due to its possible role as an orexin receptor antagonist, which could have therapeutic implications in sleep disorders and obesity management.

Chemical Structure and Properties

The molecular formula of this compound is C14H20FNO3C_{14}H_{20}FNO_3, with a molecular weight of approximately 279.33 g/mol. Its structure includes a cyclopropane ring, a 4-fluorophenyl group, and a side chain featuring hydroxyl and methoxy groups.

PropertyValue
Molecular FormulaC14H20FNO3C_{14}H_{20}FNO_3
Molecular Weight279.33 g/mol
IUPAC NameThis compound
Structural FeaturesCyclopropane ring, fluorophenyl group

Biological Activity

Recent studies indicate that this compound may act primarily as an orexin receptor antagonist . This mechanism could influence pathways related to sleep regulation and appetite control, making it a candidate for treating conditions such as insomnia and obesity.

The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors, this compound may help modulate these physiological processes. Preliminary research suggests that it selectively binds to orexin receptors, potentially altering neurotransmitter release associated with mood and anxiety.

Research Findings

In vitro studies have demonstrated the compound's ability to inhibit orexin receptor activity effectively. For instance, experiments conducted on cell lines expressing orexin receptors showed a dose-dependent inhibition of receptor signaling pathways.

Case Studies

  • In Vivo Models : Animal studies have indicated that administration of the compound leads to increased sleep duration and reduced food intake, supporting its potential use in managing sleep disorders and obesity.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects, focusing on its impact on sleep quality and appetite regulation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
This compoundOrexin receptor antagonistHydroxyl and methoxy substituents
1-(4-fluorophenyl)-N-(5-fluoro-4-methoxypyridin-2-yl)cyclopropane-1-carboxamideSimilar receptor activityDifferent pyridinyl substituent
N-(3,5-difluorophenyl)-cyclopropane-1-carboxamideAntidepressant-like effectsVariability in halogen substitution

Q & A

Q. Critical parameters include :

  • Temperature control : Lower temperatures (0–5°C) during cyclopropanation to prevent ring-opening side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide bond formation .
  • Catalyst optimization : Use of Pd-catalyzed cross-coupling for fluorophenyl group introduction to avoid halogen scrambling .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, with quenching at >90% conversion to limit byproducts .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Integrated modeling approaches :

  • Molecular docking : Screens against kinase domains (e.g., protein kinases) using AutoDock Vina, identifying key H-bonds with the carboxamide group .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlates substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity trends .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Methodological reconciliation steps :

  • Purity validation : HPLC-MS to confirm compound purity (>95%) and rule out impurities as confounding factors .
  • Assay standardization : Replicate assays under consistent conditions (e.g., ATP concentration in kinase inhibition studies) .
  • Structural analogs comparison : Benchmark against analogs like N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide to isolate substituent effects .

Advanced: What role do fluorophenyl groups play in modulating the compound’s pharmacological properties?

The 4-fluorophenyl moiety enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Target binding : Fluorine’s electronegativity stabilizes H-bonds with kinase active sites (e.g., backbone amide of hinge region residues) .
  • Metabolic stability : Resistance to oxidative degradation by cytochrome P450 enzymes, as shown in microsomal assays .

Advanced: Which analytical methods are most effective for impurity profiling in this compound?

Q. High-sensitivity techniques :

  • HPLC-MS/MS : Detects trace impurities (LOQ <0.1%) using C18 columns and gradient elution (acetonitrile/0.1% formic acid) .
  • NMR impurity profiling : ¹⁹F NMR identifies fluorinated byproducts (e.g., di-fluorinated isomers) .
  • Chiral chromatography : Resolves enantiomeric impurities (e.g., Chiralpak AD-H column) critical for stereoselective activity .

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